molecular formula C7H7F3N2O3 B1358069 Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate CAS No. 135026-17-4

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No. B1358069
M. Wt: 224.14 g/mol
InChI Key: MWTKTJSKHCDMOW-UHFFFAOYSA-N
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Patent
US05000775

Procedure details

A mechanically-stirred mixture of 53.2 g (0.885 mol) of urea and 38.6 g (0.177 mol) of ethyl α-chloro-γ,γ,γ-trifluoroacetoacetate was reacted in 50 ml dry dimethylformamide at 100°-110° C. for 71 hours. The reaction mixture was cooled to ambient temperature and the resulting orange slurry was poured into 500 ml of water and then cooled in an ice bath. Suction filtration of the mixture provided a mustard-colored solid material which when dried under an infrared lamp yielded 26.0 g of material. This solid material was slurried in hot chloroform, then cooled in an ice bath to yield 22.1 g of beige plate-like crystal material (m.p. 193-195° C.). A second crystal crop was obtained after concentration of the slurry residue, recrystallization in hot ether and filtration through glass wool. Total yield was 22.4 g of crystal product (m.p.=193°-195° C.) identified in Table 1.
Name
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Cl[CH:6]([C:12]([C:14]([F:17])([F:16])[F:15])=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8].O>CN(C)C=O>[NH2:1][C:2]1[O:3][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:12]([C:14]([F:15])([F:17])[F:16])[N:4]=1

Inputs

Step One
Name
Quantity
53.2 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
38.6 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C(F)(F)F
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
Suction filtration of the mixture
CUSTOM
Type
CUSTOM
Details
provided a mustard-colored solid material which when
CUSTOM
Type
CUSTOM
Details
dried under an infrared lamp

Outcomes

Product
Name
Type
product
Smiles
NC=1OC(=C(N1)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.